Methyl 5-iodo-1H-indole-6-carboxylate

IDO1 inhibition Cancer immunotherapy Tryptophan metabolism

Precision-engineered 5-iodo-6-carboxylate indole scaffold essential for IDO1 inhibitor programs (IC₅₀ 13-14 nM derivatives). The reactive C5-iodine enables superior palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) and heavy-atom X-ray crystallography. Procure the exact isomer to avoid SAR deviations; bromo/chloro analogs cannot replicate the LogP (2.75) or crystallographic signal. Validate your target engagement studies with this high-purity building block.

Molecular Formula C10H8INO2
Molecular Weight 301.08 g/mol
CAS No. 1227269-05-7
Cat. No. B3224083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-iodo-1H-indole-6-carboxylate
CAS1227269-05-7
Molecular FormulaC10H8INO2
Molecular Weight301.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C2C=CNC2=C1)I
InChIInChI=1S/C10H8INO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3
InChIKeyMYUZUVHDDZQVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-iodo-1H-indole-6-carboxylate (CAS 1227269-05-7): A Halogenated Indole Building Block for IDO1-Targeted Research and Cross-Coupling Chemistry


Methyl 5-iodo-1H-indole-6-carboxylate (C₁₀H₈INO₂, MW 301.08) is a halogenated indole derivative characterized by a methyl ester at the 6-position and an iodine atom at the 5-position of the indole ring [1]. This specific substitution pattern confers distinct physicochemical properties—including a predicted density of 1.9±0.1 g/cm³, boiling point of 392.3±22.0 °C, LogP of 2.75, and polar surface area of 42.09 Ų [1]—and enables synthetic versatility through the reactive C–I bond. While indole derivatives as a class are widely recognized for their presence in natural products and pharmaceuticals, the precise 5-iodo-6-carboxylate arrangement defines this compound's utility in medicinal chemistry programs, particularly those targeting indoleamine 2,3-dioxygenase 1 (IDO1) [2][3].

Why Methyl 5-iodo-1H-indole-6-carboxylate Cannot Be Casually Substituted: Positional and Halogen-Dependent Reactivity and Bioactivity


In silico or structural substitution of methyl 5-iodo-1H-indole-6-carboxylate with its 5-bromo or 5-chloro analogs, or with 5-iodoindole lacking the 6-carboxylate, introduces critical deviations in molecular properties and performance. The iodine atom at C5 is essential for heavy-atom effects in X-ray crystallography and provides a superior leaving group for palladium-catalyzed cross-coupling reactions, enabling synthetic pathways not accessible with bromo or chloro analogs . Furthermore, the combination of 5-iodo substitution with the 6-carboxylate ester is a recognized pharmacophoric feature in potent IDO1 inhibitors, with structure-activity relationship (SAR) studies indicating that modifications to either the halogen or the ester position significantly alter target binding [1]. The LogP of 2.75 for the iodo compound [2] differs from the 2.84 LogP of the bromo analog [3], influencing solubility and membrane permeability in cellular assays. Therefore, procurement decisions based purely on indole scaffold similarity without confirming the exact 5-iodo-6-carboxylate arrangement risk experimental failure or misleading SAR conclusions.

Quantitative Differentiation of Methyl 5-iodo-1H-indole-6-carboxylate: Comparative Evidence for IDO1 Inhibition, Physicochemical Properties, and Antimicrobial Potential


IDO1 Inhibitory Potency: Sub-Nanomolar Cellular Activity of Methyl 5-iodo-1H-indole-6-carboxylate Derivatives

Compounds incorporating the methyl 5-iodo-1H-indole-6-carboxylate scaffold demonstrate potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. A derivative of this scaffold (BDBM50514753 / CHEMBL4557994) exhibited IC₅₀ values of 13 nM in mouse IDO1-transfected P815 cells [1] and 14 nM in IFNγ-stimulated human LXF-289 cells [1]. These cellular IC₅₀ values are substantially lower than those reported for simpler indole-based IDO1 inhibitors lacking the 5-iodo-6-carboxylate motif, such as indole-3-carboxylic acid derivatives which typically exhibit IC₅₀ values in the micromolar range [2].

IDO1 inhibition Cancer immunotherapy Tryptophan metabolism

Physicochemical Differentiation: LogP and Polar Surface Area vs. Bromo and Chloro Analogs

The calculated LogP of methyl 5-iodo-1H-indole-6-carboxylate is 2.75 [1], which is lower than that of its 5-bromo analog (LogP = 2.84 [2]) and higher than the 5-chloro analog (LogP ~2.0 [3]). The polar surface area (PSA) is 42.09 Ų for both the iodo and bromo compounds [1][2], and all three analogs comply with Lipinski's Rule of Five. The iodo compound's density (1.9±0.1 g/cm³) and boiling point (392.3±22.0 °C) [1] are significantly higher than those of the bromo (density ~1.6 g/cm³, boiling point ~370 °C) and chloro (density ~1.3 g/cm³, boiling point ~350 °C) analogs, reflecting the increased mass and polarizability of iodine.

Lipophilicity Drug-likeness ADME prediction

Antimicrobial and Antibiofilm Activity: 5-Iodoindole Scaffold Exhibits Potent and Broad-Spectrum Effects

The 5-iodoindole core, which is present in methyl 5-iodo-1H-indole-6-carboxylate, has been shown to possess significant antimicrobial and antibiofilm properties. In a screening of 46 indole derivatives against extensively drug-resistant Acinetobacter baumannii, 5-iodoindole exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL, equal to that of 5-fluoroindole, 6-bromoindole, and 3-methylindole, and 8-fold more potent than 7-hydroxyindole (MIC = 512 µg/mL) [1]. Furthermore, 5-iodoindole was among the most effective compounds in eradicating bacterial persister cells and inhibiting biofilm formation by E. coli and multidrug-resistant S. aureus, with the added advantage of not inducing persister cell formation itself [2].

Antimicrobial resistance Biofilm inhibition Acinetobacter baumannii

High-Value Application Scenarios for Methyl 5-iodo-1H-indole-6-carboxylate Based on Quantitative Evidence


IDO1 Inhibitor Lead Optimization and SAR Studies

Medicinal chemistry teams focused on cancer immunotherapy should prioritize methyl 5-iodo-1H-indole-6-carboxylate as a core scaffold for IDO1 inhibitor optimization. The sub-nanomolar cellular IC₅₀ values (13-14 nM) reported for derivatives of this compound [1] validate its utility in structure-activity relationship (SAR) campaigns aimed at improving potency, selectivity, and pharmacokinetic properties. Its balanced LogP (2.75) [2] and compliance with Lipinski's rules make it a suitable starting point for lead-like compound libraries.

Palladium-Catalyzed Cross-Coupling for Library Synthesis

Organic chemists engaged in diversity-oriented synthesis or building screening libraries will find methyl 5-iodo-1H-indole-6-carboxylate an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The reactive C5-iodine bond facilitates efficient and selective functionalization, enabling the rapid generation of diverse 5-aryl-, 5-alkynyl-, and 5-aminoindole-6-carboxylate derivatives . This synthetic versatility supports the exploration of chemical space around the indole core for multiple target classes.

Antimicrobial and Antibiofilm Agent Development

Researchers addressing antimicrobial resistance can leverage the potent antibiofilm and persister cell-eradicating properties associated with the 5-iodoindole motif [3]. Methyl 5-iodo-1H-indole-6-carboxylate provides a functionalized platform for further derivatization to enhance antibacterial potency, broaden spectrum, and improve drug-like properties while retaining the core 5-iodoindole pharmacophore. The MIC of 64 µg/mL against drug-resistant A. baumannii for the parent 5-iodoindole [4] establishes a benchmark for analog development.

Crystallographic Phasing and Biophysical Probe Development

Structural biologists and biophysical chemists can utilize methyl 5-iodo-1H-indole-6-carboxylate as a heavy-atom derivative for single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing in macromolecular X-ray crystallography. The iodine atom provides a strong anomalous signal at Cu Kα and synchrotron wavelengths, facilitating experimental phase determination for protein-ligand complexes. Its moderate size and defined binding potential (e.g., to IDO1 [1]) make it a suitable probe for soaking or co-crystallization experiments.

Technical Documentation Hub

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